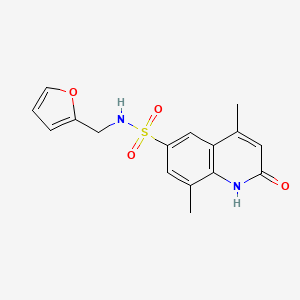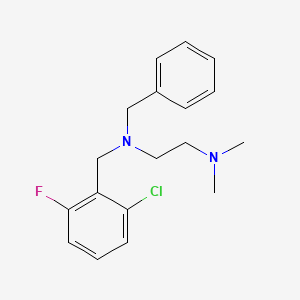
N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has been widely studied for its potential applications in the field of medicine and biology. This compound is also known as FQ, and it has been synthesized using various methods. The synthesis of FQ is a complex process that involves the use of different reagents and reaction conditions.
作用机制
The mechanism of action of FQ involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. FQ has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This inhibition results in the arrest of the cell cycle and the induction of apoptosis in cancer cells. FQ has also been shown to inhibit the activity of viral proteases, which are enzymes that are essential for the replication of viruses. This inhibition results in the inhibition of viral replication and the prevention of viral infection.
Biochemical and Physiological Effects:
FQ has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which results in the inhibition of tumor growth. FQ has also been shown to inhibit the replication of viruses, which results in the prevention of viral infection. In addition, FQ has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
The advantages of using FQ in lab experiments include its high potency and selectivity, which make it a potential candidate for the treatment of various diseases. FQ has also been shown to have low toxicity, which makes it a safe compound for use in lab experiments. The limitations of using FQ in lab experiments include its complex synthesis method, which makes it difficult to obtain in large quantities. FQ also has limited solubility in water, which makes it difficult to use in experiments that require aqueous solutions.
未来方向
There are several future directions for the study of FQ. One direction is the development of more efficient and cost-effective methods for the synthesis of FQ. Another direction is the study of the pharmacokinetics and pharmacodynamics of FQ, which will provide a better understanding of its efficacy and safety in humans. The development of FQ analogs with improved potency and selectivity is also a potential direction for future research. Finally, the study of the potential applications of FQ in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes, is an important area for future research.
合成方法
The synthesis of FQ can be achieved through various methods. One of the most common methods involves the reaction of 2-furylmethylamine with 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide in the presence of a catalyst. This reaction results in the formation of FQ. Other methods involve the use of different reagents and reaction conditions, such as the reaction of 2-furylmethylamine with 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride in the presence of a base.
科学研究应用
FQ has been widely studied for its potential applications in the field of medicine and biology. This compound has been shown to have anticancer, antiviral, and antibacterial properties. FQ has also been studied for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. In addition, FQ has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-7-15(19)18-16-11(2)6-13(8-14(10)16)23(20,21)17-9-12-4-3-5-22-12/h3-8,17H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCALEFYNMCMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinesulfonamide, N-(2-furanylmethyl)-1,2-dihydro-4,8-dimethyl-2-oxo- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B5785252.png)





![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)


![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)

![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)